![molecular formula C8H4BrNO2 B15205918 2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
2-Bromobenzo[d]oxazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromobenzo[d]oxazole-5-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 2-position and an aldehyde group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
For the formylation step, Vilsmeier-Haack reaction is often employed. This involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions typically include heating the mixture to moderate temperatures to facilitate the formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
化学反应分析
Types of Reactions
2-Bromobenzo[d]oxazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-5-carboxylic acid.
Reduction: 2-Bromobenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
科学研究应用
2-Bromobenzo[d]oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Bromobenzo[d]oxazole-5-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.
相似化合物的比较
Similar Compounds
2-Chlorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-Iodobenzo[d]oxazole-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Bromobenzo[d]oxazole-5-carbaldehyde makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive halogen is required.
属性
分子式 |
C8H4BrNO2 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC 名称 |
2-bromo-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H |
InChI 键 |
MJKQADYYFSBDAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


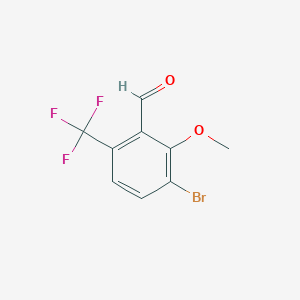


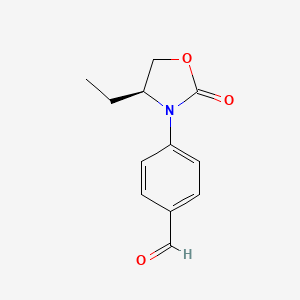

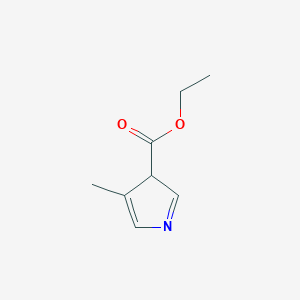
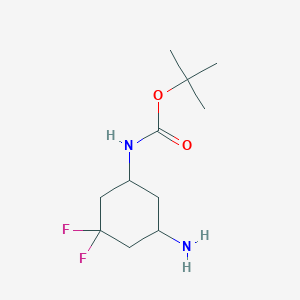
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
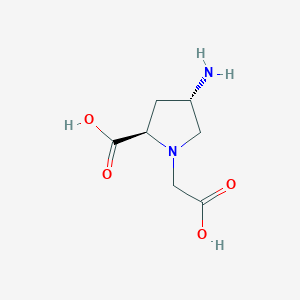
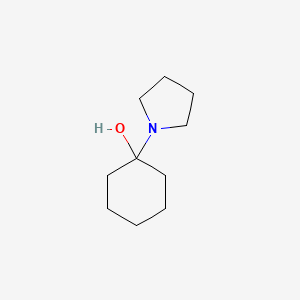
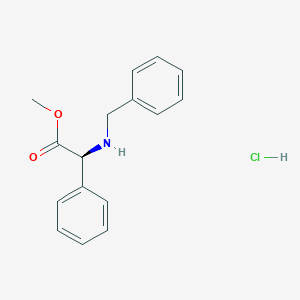
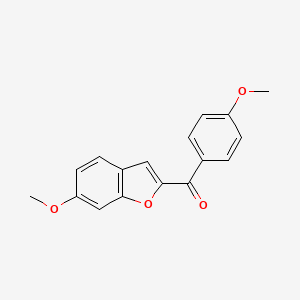
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
